

1H and 13C NMR spectroscopic data of Spiro[2.5]octan-6-one

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Compound of Interest

Compound Name: **Spiro[2.5]octan-6-one**

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An In-depth Technical Guide to the 1H and 13C NMR Spectroscopic Data of **Spiro[2.5]octan-6-one**

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **Spiro[2.5]octan-6-one**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes the available predicted spectral data, outlines a general experimental protocol for acquiring such data, and presents a logical workflow for NMR analysis.

Chemical Structure

Spiro[2.5]octan-6-one is a spirocyclic ketone with the molecular formula C₈H₁₂O. Its structure consists of a cyclopropane ring fused to a cyclohexane ring at the C3 position, with a carbonyl group at the C6 position of the cyclohexane ring.

Predicted ¹H NMR Spectroscopic Data

While comprehensive experimental data is not readily available in the public domain, predicted ¹H NMR data provides valuable insight into the expected spectral features of **Spiro[2.5]octan-6-one**. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), along with the predicted multiplicity and integration.

Table 1: Predicted ¹H NMR Data for **Spiro[2.5]octan-6-one**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H1, H2	~0.46	Singlet	4H
H4, H8	~1.65	Triplet	4H
H5, H7	~2.39	Triplet	4H

Disclaimer: These are predicted values and may differ from experimental results.

¹³C NMR Spectroscopic Data

As of the latest available information, specific experimental or predicted ¹³C NMR data for **Spiro[2.5]octan-6-one** has not been reported in publicly accessible literature. However, based on the chemical structure, the following general assignments can be anticipated:

Table 2: Anticipated ¹³C NMR Resonances for **Spiro[2.5]octan-6-one**

Carbon Atom	Expected Chemical Shift Range (δ , ppm)	Notes
C6 (C=O)	200 - 220	Carbonyl carbon, typically deshielded.
C3 (Spiro)	20 - 40	Quaternary spiro carbon.
C5, C7	30 - 50	Methylene carbons alpha to the carbonyl.
C4, C8	20 - 40	Methylene carbons beta to the carbonyl.
C1, C2	5 - 20	Methylene carbons of the cyclopropane ring.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a compound such as **Spiro[2.5]octan-6-one**.

Sample Preparation

- Sample Purity: Ensure the sample of **Spiro[2.5]octan-6-one** is of high purity to avoid interference from impurities in the NMR spectra.
- Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known residual peak that does not overlap with the analyte signals. Deuterated chloroform (CDCl_3) is a common choice for non-polar to moderately polar organic compounds.
- Concentration: Dissolve approximately 5-10 mg of **Spiro[2.5]octan-6-one** in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ^1H and ^{13}C NMR spectra.

NMR Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

^1H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds.
- Number of Scans (ns): 8 to 16 scans for a reasonably concentrated sample.
- Spectral Width (sw): A range of approximately -2 to 12 ppm is generally sufficient.

^{13}C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz (for a 400 MHz ^1H instrument) or higher.

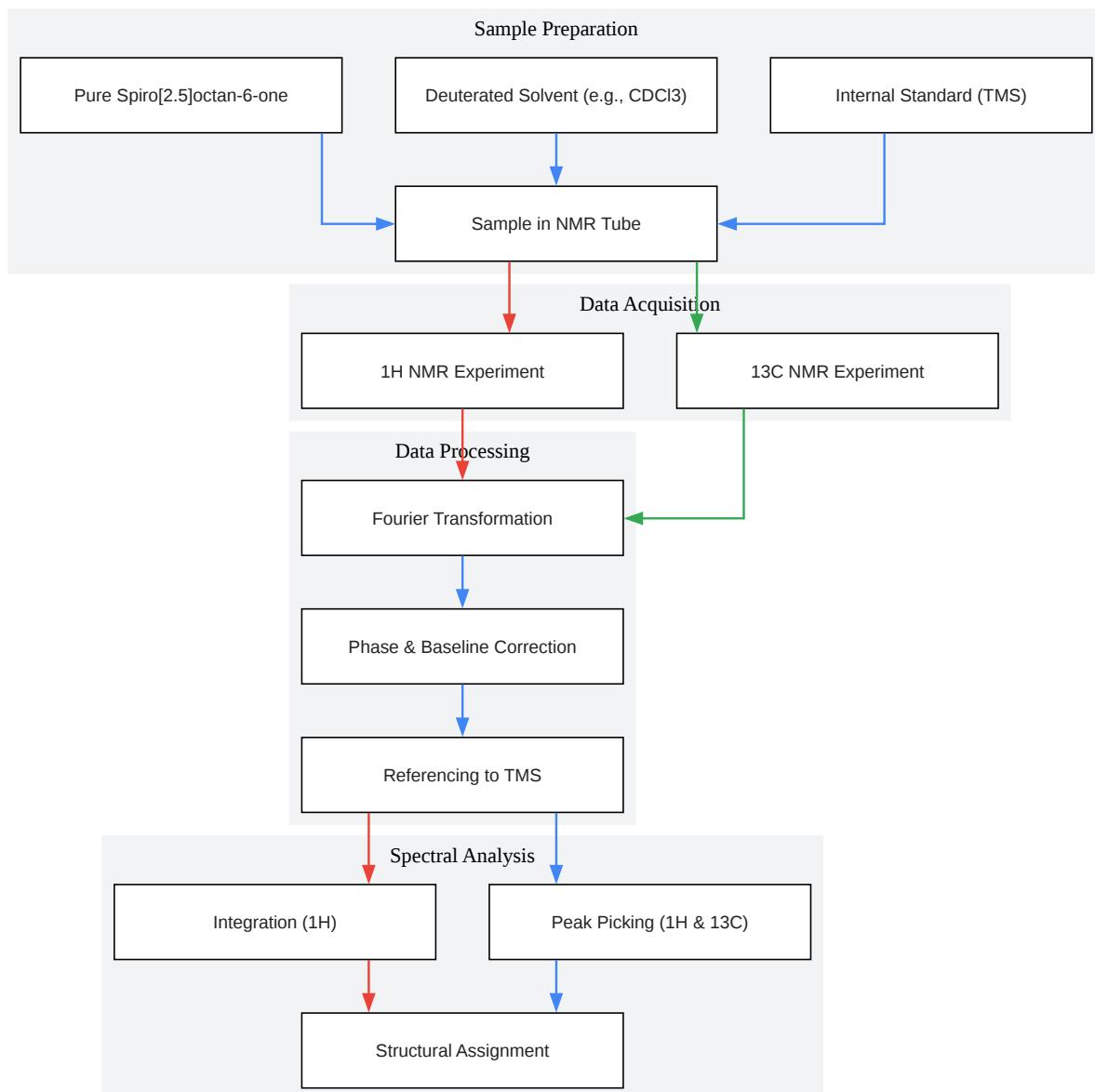
- Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ^{13}C isotope.
- Spectral Width (sw): A range of approximately 0 to 220 ppm is standard for most organic molecules.

Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.
- Integration: Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.
- Peak Picking: Identify and list the chemical shifts of all significant peaks in both ^1H and ^{13}C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the analysis of NMR data for a compound like **Spiro[2.5]octan-6-one**.

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Caption: A logical workflow for NMR sample preparation, data acquisition, processing, and analysis.

This guide provides a foundational understanding of the NMR spectroscopic characteristics of **Spiro[2.5]octan-6-one**. For definitive structural elucidation and confirmation, it is imperative to acquire and analyze high-resolution experimental ¹H and ¹³C NMR data, potentially supplemented with two-dimensional NMR techniques such as COSY, HSQC, and HMBC.

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